REACTION_CXSMILES
|
B(F)(F)F.[BH4-].[Na+].[F:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[C:10]([CH:15]=[C:16]([N+:18]([O-])=O)[CH3:17])[CH:9]=1>C1COCC1>[F:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[C:10]([CH2:15][CH:16]([NH2:18])[CH3:17])[CH:9]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F
|
Name
|
|
Quantity
|
58.14 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
4-fluoro-1-methyl-2-(2-nitroprop-1-enyl)benzene
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=C1)C)C=C(C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in a cooling bath under an argon atmosphere
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 6-7 h under an argon atmosphere
|
Duration
|
6.5 (± 0.5) h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to rt
|
Type
|
CUSTOM
|
Details
|
quenched by water
|
Type
|
TEMPERATURE
|
Details
|
heated to 80° C. for 4 h
|
Duration
|
4 h
|
Type
|
WASH
|
Details
|
The mixture was washed with diethyl ether twice
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether until no or a little product
|
Type
|
WAIT
|
Details
|
is left in aqueous layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
purified by a silica gel column chromatography
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC(=C(C1)CC(C)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |